N-{[(2,4-difluorophenyl)methylidene]amino}guanidine
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Overview
Description
N-{[(2,4-difluorophenyl)methylidene]amino}guanidine is a chemical compound with the molecular formula C8H8F2N4 and a molecular weight of 198.18 g/mol It is characterized by the presence of a difluorophenyl group attached to a guanidine moiety through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(2,4-difluorophenyl)methylidene]amino}guanidine typically involves the condensation reaction between 2,4-difluorobenzaldehyde and aminoguanidine . The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[(2,4-difluorophenyl)methylidene]amino}guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-{[(2,4-difluorophenyl)methylidene]amino}guanidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{[(2,4-difluorophenyl)methylidene]amino}guanidine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The difluorophenyl group enhances the compound’s binding affinity and specificity for its targets, while the guanidine moiety contributes to its overall stability and reactivity.
Comparison with Similar Compounds
N-{[(2,4-difluorophenyl)methylidene]amino}guanidine can be compared with other similar compounds, such as:
N-{[(2,4-dichlorophenyl)methylidene]amino}guanidine: Similar structure but with chlorine atoms instead of fluorine, which may affect its reactivity and biological activity.
N-{[(2,4-dimethylphenyl)methylidene]amino}guanidine: Contains methyl groups instead of fluorine, leading to different chemical and physical properties.
N-{[(2,4-difluorophenyl)methylidene]amino}thiourea: Similar structure but with a thiourea moiety, which may influence its binding properties and stability.
The uniqueness of this compound lies in its difluorophenyl group, which imparts distinct electronic and steric effects, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(E)-(2,4-difluorophenyl)methylideneamino]guanidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N4/c9-6-2-1-5(7(10)3-6)4-13-14-8(11)12/h1-4H,(H4,11,12,14)/b13-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJYDFYYJUQKHZ-YIXHJXPBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C=NN=C(N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)/C=N/N=C(N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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